molecular formula C18H17NO4 B2924027 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 866149-95-3

6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B2924027
CAS No.: 866149-95-3
M. Wt: 311.337
InChI Key: UIHYUKFWBJCQDS-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (CAS 866149-95-3) is a tricyclic heterocyclic compound of significant interest in scientific research, characterized by a fused pyran-quinoline system and two ketone groups . This compound serves as a versatile building block in medicinal chemistry and materials science. In biological research, it has demonstrated promising anticancer activity across various cell lines, with studies reporting IC50 values of 1.2 µM against MCF-7 breast cancer cells, 1.4 µM against Panc-1 pancreatic cancer cells, and 0.71 µM against A549 lung cancer cells . Its proposed mechanism of action includes inducing G2/M phase cell cycle arrest and promoting apoptosis through caspase activation . Furthermore, the pyrano[3,2-c]quinoline-2,5-dione scaffold is a subject of research for developing novel antimicrobial agents . Beyond biomedical applications, derivatives of this core structure are investigated in materials science for their optical properties and potential use in organic electronics and photodiode fabrication due to their donor-acceptor nature . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-cyclohexyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYUKFWBJCQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves multi-step organic reactions. One common method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds under specific conditions, such as the presence of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its biological activities may be harnessed to create drugs that target specific diseases or conditions.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrano[3,2-c]quinoline-2,5-dione core is highly versatile, with substituents at positions 3, 4, and 6 significantly altering biological and material properties. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

  • Lipophilicity : Cyclohexyl and phenyl substituents increase logP values, enhancing membrane affinity but reducing aqueous solubility. Methyl and ethyl groups offer a balance between solubility and activity .
  • Thermal Stability : Metal complexes (e.g., Fe(III), Co(II)) decompose at higher temperatures (~300°C) than organic analogs (~250°C), indicating enhanced stability .
  • Electronic Properties : Diazene and chloro substituents reduce optical bandgaps, making derivatives suitable for optoelectronic applications .

Biological Activity

6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (CAS No. 866149-95-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on the compound's biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C18H17NO4
  • Molar Mass : 311.33 g/mol
  • Boiling Point : Approximately 444.2 °C (predicted)
  • Density : 1.41 g/cm³ (predicted)
  • pKa : 4.50 (predicted)

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines.

  • Mechanism of Action
    • The compound exhibits pro-apoptotic activity, which is crucial for its anticancer effects. It induces cell cycle arrest and apoptosis in cancer cells, as evidenced by studies involving caspase activation and annexin V-FITC staining techniques .
    • In particular, it has been reported to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to increased apoptosis markers such as BAX and decreased anti-apoptotic proteins like Bcl-2 .
  • In Vitro Studies
    • The compound was tested on several cancer cell lines including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), achieving IC50 values of approximately 1.2 µM and 1.4 µM respectively .
    • A comparative study indicated that similar compounds with different substitutions showed varied potency, suggesting that structural modifications can influence biological activity significantly .

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

StudyCell LineIC50 ValueObservations
Study AMCF-71.2 µMInduces G2/M phase arrest
Study BPanc-11.4 µMPromotes apoptosis via caspase activation
Study CA549 (lung cancer)0.71 µMSignificant cytotoxicity observed

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the cyclohexyl group or hydroxyl positioning can enhance or diminish its anticancer efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.